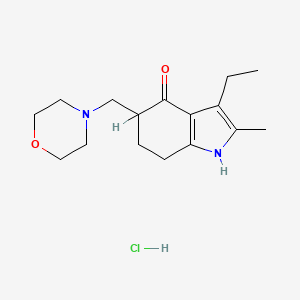
Molindonhydrochlorid
Übersicht
Beschreibung
Molindonhydrochlorid ist eine Dihydroindolonverbindung, die hauptsächlich als Antipsychotikum zur Behandlung von Schizophrenie eingesetzt wird. Es ist bekannt für seine Fähigkeit, Dopaminrezeptoren im Gehirn zu blockieren, was zur Reduzierung von Psychosesymptomen beiträgt . This compound ist unter den Antipsychotika einzigartig aufgrund seiner strukturellen Eigenschaften und seiner relativ geringen Affinität zu Dopaminrezeptoren im Vergleich zu anderen Antipsychotika .
Wissenschaftliche Forschungsanwendungen
Molindonhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Seine einzigartigen Eigenschaften machen es zu einem Kandidaten für die Entwicklung neuer Antipsychotika.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es Dopamin (D2)-Rezeptorstellen im Gehirn blockiert, insbesondere im retikulolimbischen System. Dies führt zu einer Abnahme der Dopaminaktivität, was zur Reduzierung von Psychosesymptomen beiträgt . Es hat auch eine relativ geringe Affinität zu anderen Rezeptoren, was zu seinem einzigartigen Nebenwirkungsprofil beitragen kann .
Wirkmechanismus
Target of Action
Molindone hydrochloride primarily targets dopamine D2 receptors in the brain . It has a much lower affinity for D2 receptors than most antipsychotic agents and a relatively low affinity for D1 receptors . It also has low to moderate affinity for cholinergic and alpha-adrenergic receptors .
Mode of Action
Molindone hydrochloride is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . This antagonism at the D2 receptor sites is believed to contribute to its clinical antipsychotic effects and its ability to mitigate the symptoms of schizophrenia .
Biochemical Pathways
Its antagonistic action on dopamine receptors can influence various dopamine-mediated pathways in the brain, leading to a reduction in symptoms of psychosis .
Pharmacokinetics
Molindone hydrochloride is rapidly absorbed and extensively metabolized in the liver . It is excreted in urine and feces, with less than 2-3% of unmetabolized molindone being excreted . The time to peak serum concentration is approximately 1.5 hours, and the elimination half-life is about 1.5 hours . The duration of action is between 24 to 36 hours .
Result of Action
The molecular and cellular effects of molindone hydrochloride’s action predominantly resemble those of major tranquilizers. It causes a reduction of spontaneous locomotion and aggressiveness, suppression of a conditioned response, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines . In addition, molindone antagonizes the depression caused by the tranquilizing agent tetrabenazine .
Biochemische Analyse
Biochemical Properties
Molindone hydrochloride has a much lower affinity for D2 receptors than most antipsychotic agents and has a relatively low affinity for D1 receptors . It has only low to moderate affinity for cholinergic and alpha-adrenergic receptors . Some electrophysiologic data from animals indicate that molindone hydrochloride has certain characteristics that resemble those of clozapine .
Cellular Effects
Molindone hydrochloride works by blocking the effects of dopamine in the brain, leading to diminished symptoms of psychosis . It is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity .
Molecular Mechanism
The exact mechanism of action of molindone hydrochloride has not been fully established. Based on electroencephalogram (EEG) studies, it is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity .
Temporal Effects in Laboratory Settings
Human metabolic studies show that molindone hydrochloride is rapidly absorbed and metabolized when given orally . Unmetabolized drug reached a peak blood level at 1.5 hours . There are 36 recognized metabolites with less than 2-3% unmetabolized molindone hydrochloride being excreted in urine and feces .
Metabolic Pathways
Molindone hydrochloride is rapidly absorbed and metabolized when given orally . There are 36 recognized metabolites with less than 2-3% unmetabolized molindone hydrochloride being excreted in urine and feces .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Molindonhydrochlorid umfasst mehrere wichtige Schritte:
Kondensationsreaktion: Der erste Schritt beinhaltet die Kondensation von Oximinoketon mit Cyclohexan-1,3-dion in Gegenwart von Zink und Essigsäure.
Mannich-Reaktion: Das Indolderivat unterliegt einer Mannich-Reaktion mit Formaldehyd und Morpholin, um Molindon zu erzeugen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird oft kristallisiert und gereinigt, um pharmazeutische Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Molindonhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Metaboliten zu bilden.
Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung des Morpholinrings, können zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid verwendet werden.
Substitution: Reagenzien wie Formaldehyd und Morpholin werden in Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Metaboliten und Derivate, die unterschiedliche pharmakologische Wirkungen haben können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Clozapin: Ein weiteres Antipsychotikum mit ähnlichem Wirkmechanismus, aber unterschiedlichem Nebenwirkungsprofil.
Haloperidol: Ein typisches Antipsychotikum mit höherer Affinität zu Dopaminrezeptoren.
Risperidon: Ein atypisches Antipsychotikum mit breiterer Rezeptoraktivität.
Einzigartigkeit
Molindonhydrochlorid ist aufgrund seiner strukturellen Eigenschaften und seiner relativ geringen Affinität zu Dopaminrezeptoren im Vergleich zu anderen Antipsychotika einzigartig. Dies kann zu einem unterschiedlichen Nebenwirkungsprofil führen, einschließlich weniger Gewichtszunahme und einem geringeren Risiko für tardive Dyskinesie .
Eigenschaften
IUPAC Name |
3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18;/h12,17H,3-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWNECFJGBQMBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7416-34-4 (Parent) | |
| Record name | Molindone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5045417 | |
| Record name | Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15622-65-8 | |
| Record name | Molindone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15622-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Molindone hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015622658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indol-4(5H)-one, 3-ethyl-6,7-dihydro-2-methyl-5-(morpholinomethyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Molindone Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOLINDONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DWS68PNE6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate](/img/structure/B1677320.png)
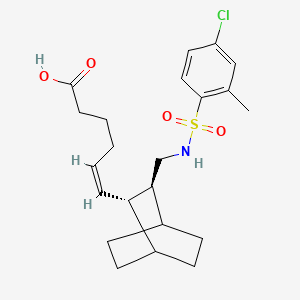




![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B1677332.png)
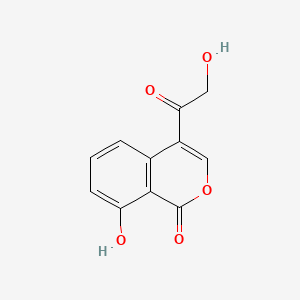
![methyl 5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate](/img/structure/B1677334.png)
![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B1677337.png)
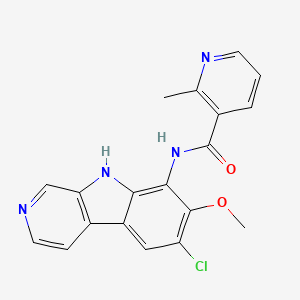
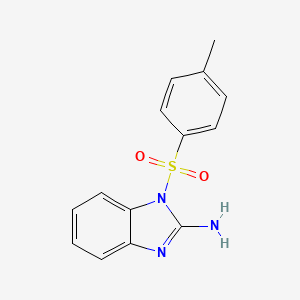
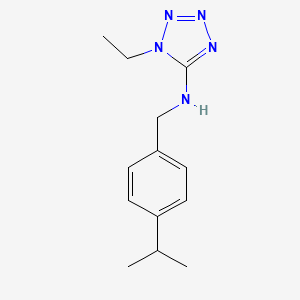
![[1-(4-Methoxyphenyl)benzimidazol-5-yl]-piperidin-1-ylmethanone](/img/structure/B1677342.png)
